molecular formula C20H23N3O2 B4419764 2-methoxy-N-[1-(1-propyl-1H-benzimidazol-2-yl)ethyl]benzamide

2-methoxy-N-[1-(1-propyl-1H-benzimidazol-2-yl)ethyl]benzamide

Katalognummer B4419764
Molekulargewicht: 337.4 g/mol
InChI-Schlüssel: VEOSHHCZWMYUEZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-methoxy-N-[1-(1-propyl-1H-benzimidazol-2-yl)ethyl]benzamide is a chemical compound that belongs to the class of benzimidazoles. It is a potent and selective antagonist of the P2X7 receptor, which is a member of the purinergic receptor family. The P2X7 receptor is expressed in various cells of the immune system, including macrophages, dendritic cells, and T cells. It plays a crucial role in inflammation, cell death, and cytokine release. Therefore, the P2X7 receptor has emerged as a promising target for the treatment of various inflammatory and autoimmune diseases.

Wirkmechanismus

2-methoxy-N-[1-(1-propyl-1H-benzimidazol-2-yl)ethyl]benzamide exerts its pharmacological effects by selectively blocking the P2X7 receptor. The P2X7 receptor is a ligand-gated ion channel that is activated by extracellular ATP. Upon activation, the P2X7 receptor allows the influx of calcium ions, which triggers the release of pro-inflammatory cytokines and induces cell death. This compound binds to the P2X7 receptor and prevents its activation, thereby reducing inflammation and cell death.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It inhibits the release of pro-inflammatory cytokines such as interleukin-1β, interleukin-6, and tumor necrosis factor-α from macrophages and microglia. It also inhibits the activation of the NLRP3 inflammasome, which is a critical mediator of inflammation and cell death. In addition, it has been shown to reduce the production of reactive oxygen species and to enhance the phagocytic activity of macrophages. These effects suggest that this compound has potential therapeutic applications in various inflammatory and autoimmune diseases.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 2-methoxy-N-[1-(1-propyl-1H-benzimidazol-2-yl)ethyl]benzamide in lab experiments include its high potency and selectivity for the P2X7 receptor. It also has a well-defined mechanism of action and has been extensively studied in vitro and in vivo. However, one limitation of using this compound is its poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics. Therefore, appropriate solvents and delivery systems should be used to ensure optimal drug delivery and efficacy.

Zukünftige Richtungen

Several future directions can be explored to further investigate the potential therapeutic applications of 2-methoxy-N-[1-(1-propyl-1H-benzimidazol-2-yl)ethyl]benzamide. These include:
1. Investigating the efficacy of this compound in animal models of autoimmune and inflammatory diseases.
2. Developing novel delivery systems to improve the bioavailability and pharmacokinetics of this compound.
3. Investigating the potential synergistic effects of this compound with other anti-inflammatory agents.
4. Investigating the role of this compound in the regulation of the gut microbiota and its potential implications for inflammatory bowel disease.
5. Investigating the safety and tolerability of this compound in clinical trials.
In conclusion, this compound is a potent and selective antagonist of the P2X7 receptor, which has emerged as a promising target for the treatment of various inflammatory and autoimmune diseases. Its mechanism of action involves the inhibition of pro-inflammatory cytokines and the activation of the NLRP3 inflammasome. Further research is needed to investigate its potential therapeutic applications and to develop novel delivery systems to improve its bioavailability and pharmacokinetics.

Wissenschaftliche Forschungsanwendungen

2-methoxy-N-[1-(1-propyl-1H-benzimidazol-2-yl)ethyl]benzamide has been extensively studied for its potential therapeutic applications in various inflammatory and autoimmune diseases. It has been shown to inhibit the release of pro-inflammatory cytokines such as interleukin-1β, interleukin-6, and tumor necrosis factor-α from macrophages and microglia. It also inhibits the activation of the NLRP3 inflammasome, which is a critical mediator of inflammation and cell death. Therefore, this compound has been proposed as a potential therapeutic agent for the treatment of diseases such as rheumatoid arthritis, multiple sclerosis, and Alzheimer's disease.

Eigenschaften

IUPAC Name

2-methoxy-N-[1-(1-propylbenzimidazol-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2/c1-4-13-23-17-11-7-6-10-16(17)22-19(23)14(2)21-20(24)15-9-5-8-12-18(15)25-3/h5-12,14H,4,13H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEOSHHCZWMYUEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1C(C)NC(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methoxy-N-[1-(1-propyl-1H-benzimidazol-2-yl)ethyl]benzamide
Reactant of Route 2
Reactant of Route 2
2-methoxy-N-[1-(1-propyl-1H-benzimidazol-2-yl)ethyl]benzamide
Reactant of Route 3
Reactant of Route 3
2-methoxy-N-[1-(1-propyl-1H-benzimidazol-2-yl)ethyl]benzamide
Reactant of Route 4
2-methoxy-N-[1-(1-propyl-1H-benzimidazol-2-yl)ethyl]benzamide
Reactant of Route 5
Reactant of Route 5
2-methoxy-N-[1-(1-propyl-1H-benzimidazol-2-yl)ethyl]benzamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2-methoxy-N-[1-(1-propyl-1H-benzimidazol-2-yl)ethyl]benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.